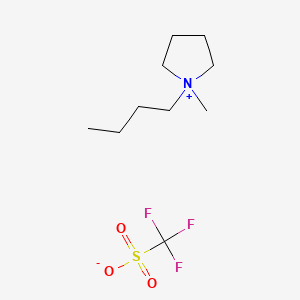

1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butyl-1-methylpyrrolidin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.CHF3O3S/c1-3-4-7-10(2)8-5-6-9-10;2-1(3,4)8(5,6)7/h3-9H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJDNKTZWIOOJE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049285 | |

| Record name | 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367522-96-1 | |

| Record name | 1-Butyl-1-methylpyrrolidinium triflate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0367522961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM TRIFLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8643I9OAOY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate: An In-depth Technical Guide

This guide provides a comprehensive technical overview for the synthesis of 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPyrr][OTf]), an ionic liquid with significant applications in electrochemistry, catalysis, and as a green solvent.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, mechanistic insights, and critical safety considerations.

Introduction: The Significance of this compound

This compound is a quaternary ammonium salt existing as a liquid at or near room temperature.[3] Its unique combination of properties, including high thermal stability, low volatility, and tunable solubility, makes it a versatile medium for a variety of chemical processes.[2] The pyrrolidinium cation contributes to its electrochemical stability, while the trifluoromethanesulfonate (triflate) anion imparts desirable coordinating properties.[4] These characteristics have led to its use as an electrolyte in batteries and supercapacitors, a solvent for organic reactions, and in extraction processes.[1][4]

This guide will explore two primary, field-proven synthetic routes for the preparation of high-purity [BMPyrr][OTf]: a two-step synthesis involving quaternization followed by anion exchange, and a more direct one-step synthesis via alkylation with a powerful triflating agent.

Mechanistic Underpinnings and Strategic Considerations

The synthesis of ionic liquids like [BMPyrr][OTf] generally follows two main strategies: the formation of the desired cation followed by the introduction of the desired anion (a two-step process), or the direct formation of the ionic liquid in a single step.[5][6]

The two-step synthesis offers a modular approach. The initial quaternization reaction, typically an SN2 reaction between a tertiary amine and an alkyl halide, is often high-yielding and produces a halide salt of the desired cation. This intermediate can be isolated and purified before the anion is exchanged in a subsequent metathesis reaction.[7] This modularity allows for the synthesis of a variety of ionic liquids with different anions from a common cation precursor.

The one-step synthesis , on the other hand, provides a more atom-economical and potentially more efficient route.[8] This method involves the direct reaction of a tertiary amine with a potent alkylating agent that also serves as the source of the triflate anion. The choice of this method hinges on the availability and reactivity of the appropriate alkyl triflate.

Experimental Protocols

This section details the step-by-step methodologies for the two primary synthetic routes to [BMPyrr][OTf].

Two-Step Synthesis: Quaternization and Anion Exchange

This method first prepares the 1-butyl-1-methylpyrrolidinium bromide intermediate, which is then converted to the desired triflate salt.

This initial step involves the quaternization of N-methylpyrrolidine with 1-bromobutane.

Reaction Scheme:

Quaternization of N-methylpyrrolidine.

Materials and Equipment:

| Reagent/Equipment | Specification |

| N-Methylpyrrolidine | ≥99% |

| 1-Bromobutane | ≥99% |

| Acetonitrile | Anhydrous |

| Diethyl ether | Anhydrous |

| Round-bottom flask | Appropriate size |

| Reflux condenser | |

| Magnetic stirrer with heating | |

| Rotary evaporator | |

| Schlenk line or inert gas setup |

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-methylpyrrolidine (1.0 eq) and anhydrous acetonitrile.

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add 1-bromobutane (1.05 eq) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by washing with anhydrous diethyl ether to remove any unreacted starting materials. This is followed by drying under high vacuum to yield 1-butyl-1-methylpyrrolidinium bromide as a white to off-white solid.

In this step, the bromide anion is exchanged for the trifluoromethanesulfonate anion using a metathesis reaction with a suitable triflate salt, such as lithium triflate or silver triflate. The choice of salt can influence the reaction conditions and workup procedure. Using silver triflate results in the precipitation of silver bromide, which can be easily removed by filtration.

Reaction Scheme:

Anion exchange with silver triflate.

Materials and Equipment:

| Reagent/Equipment | Specification |

| 1-Butyl-1-methylpyrrolidinium bromide | From Step 1 |

| Silver trifluoromethanesulfonate (AgOTf) | ≥99% |

| Dichloromethane (DCM) or Acetonitrile | Anhydrous |

| Celite or filter aid | |

| Round-bottom flask | Appropriate size, protected from light |

| Magnetic stirrer | |

| Filtration apparatus | |

| Rotary evaporator |

Procedure:

-

Dissolve 1-butyl-1-methylpyrrolidinium bromide (1.0 eq) in anhydrous dichloromethane or acetonitrile in a round-bottom flask protected from light.

-

In a separate flask, dissolve silver trifluoromethanesulfonate (1.0 eq) in the same anhydrous solvent.

-

Slowly add the silver triflate solution to the stirred solution of the bromide salt at room temperature. A white precipitate of silver bromide will form immediately.

-

Stir the reaction mixture at room temperature for 12-24 hours to ensure complete reaction.

-

Filter the mixture through a pad of Celite to remove the silver bromide precipitate. Wash the filter cake with a small amount of the anhydrous solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting ionic liquid should be dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for at least 24 hours to remove any residual solvent and water.

One-Step Synthesis: Direct Alkylation

This method involves the direct reaction of N-butylpyrrolidine with methyl trifluoromethanesulfonate.[8]

Reaction Scheme:

Direct alkylation of N-butylpyrrolidine.

Materials and Equipment:

| Reagent/Equipment | Specification |

| N-Butylpyrrolidine | ≥98% |

| Methyl trifluoromethanesulfonate (Methyl triflate) | ≥98% |

| Round-bottom flask | Appropriate size |

| Dropping funnel | |

| Magnetic stirrer | |

| Ice bath | |

| High vacuum line |

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add N-butylpyrrolidine (1.0 eq).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add methyl trifluoromethanesulfonate (1.0 eq) dropwise to the stirred N-butylpyrrolidine over a period of 1-2 hours, maintaining the temperature at 0 °C. Caution: This reaction is highly exothermic.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

-

The product is typically obtained in high purity. To remove any volatile impurities, the ionic liquid should be dried under high vacuum for at least 24 hours.

Purification and Characterization

High purity is crucial for many applications of ionic liquids. The following methods are recommended for purification and characterization.

Purification

-

Residual Solvents and Water: Drying under high vacuum at elevated temperatures (70-90°C) for an extended period (24-72 hours) is essential to remove volatile impurities. The water content can be quantified using Karl Fischer titration.

-

Colorimetric Impurities: If the final product is colored, it can be decolorized by treatment with activated charcoal. The ionic liquid is dissolved in a minimal amount of a suitable solvent (e.g., acetonitrile), stirred with activated charcoal, and then filtered through Celite. The solvent is subsequently removed under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the butyl and methyl groups on the pyrrolidinium cation. The integration of these peaks should correspond to the number of protons in each group. |

| ¹³C NMR | The spectrum will display distinct signals for each carbon atom in the cation and the triflate anion (a quartet for the CF₃ group). |

| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group of the triflate anion is expected. |

| Mass Spectrometry (MS) | ESI-MS will show a peak for the [BMPyrr]⁺ cation at m/z ≈ 142.26 and a peak for the [OTf]⁻ anion at m/z ≈ 149.96. |

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

N-Methylpyrrolidine and N-Butylpyrrolidine: These are flammable liquids and can cause skin and eye irritation.

-

1-Bromobutane: A flammable liquid and a suspected carcinogen.

-

Methyl Trifluoromethanesulfonate (Methyl Triflate): This is a highly toxic, corrosive, and potent alkylating agent. It is extremely hazardous upon inhalation, ingestion, or skin contact.[5][6] It is also moisture-sensitive.[9] All manipulations should be performed in a fume hood, and appropriate gloves (e.g., butyl rubber) and eye protection must be worn.

-

Silver Trifluoromethanesulfonate: Light-sensitive and should be stored accordingly.

-

Trifluoromethanesulfonic Acid (related to the anion): A strong, corrosive acid.

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

This guide has provided two robust and reliable protocols for the synthesis of high-purity this compound. The choice between the two-step and one-step synthesis will depend on factors such as the availability of starting materials, desired scale, and the specific purity requirements of the final application. Adherence to the detailed experimental procedures and stringent safety precautions outlined in this document is paramount for the successful and safe synthesis of this versatile ionic liquid.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl trifluoromethanesulfonate, 96+%. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Supplementary information: NMR analysis of the ionic liquids. Retrieved from [Link]

- Wasserscheid, P., & Welton, T. (Eds.). (2008). Ionic Liquids in Synthesis. Wiley-VCH.

-

PubChem. (n.d.). 1-Butyl-1-methylpyrrolidinium triflate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Butyl-1-methylpyrrolidinium cation. Retrieved from [Link]

Sources

- 1. bg.copernicus.org [bg.copernicus.org]

- 2. Anion-exchange chromatographic determination of bromide in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Butyl-1-methylpyrrolidinium triflate, >98% | IoLiTec [iolitec.de]

- 4. rsc.org [rsc.org]

- 5. 1-Butyl-1-methylpyrrolidinium triflate | C10H20F3NO3S | CID 12195864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide [solvionic.com]

- 7. 1-BUTYL-1-METHYLPYRROLIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE | 223437-11-4 [chemicalbook.com]

- 8. 1-丁基-1-甲基吡咯烷三氟甲磺酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physical Properties of N-Butyl-N-methylpyrrolidinium Trifluoromethanesulfonate ([BMPyrr][OTf])

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate, commonly abbreviated as [BMPyrr][OTf], is a prominent member of the pyrrolidinium-based ionic liquids. This class of compounds has garnered significant attention across various scientific disciplines, including electrochemistry, catalysis, and materials science, owing to their unique set of properties. These include negligible vapor pressure, high thermal stability, and a wide electrochemical window. A thorough understanding of the fundamental physical properties of [BMPyrr][OTf] is paramount for its effective application and for the design of novel processes and materials. This guide provides a comprehensive overview of the core physical characteristics of [BMPyrr][OTf], supported by experimental data and established methodologies for their determination.

Chemical Identity and Molecular Structure

[BMPyrr][OTf] is an organic salt consisting of an N-butyl-N-methylpyrrolidinium cation and a trifluoromethanesulfonate anion.

-

Full Chemical Name: N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate

-

Synonyms: 1-Butyl-1-methylpyrrolidinium triflate, BMPyrr OTf, PYR14 OTf, PY14 OTf[1]

-

CAS Number: 367522-96-1

-

Molecular Formula: C₁₀H₂₀F₃NO₃S[1]

-

Molecular Weight: 291.33 g/mol [1]

The molecular structure of [BMPyrr][OTf] is fundamental to its physical properties. The pyrrolidinium cation, with its saturated five-membered ring and attached alkyl chains, contributes to the material's steric bulk and influences its packing in the liquid state. The trifluoromethanesulfonate anion is known for its high thermal and electrochemical stability.

Core Physical Properties

The physical properties of [BMPyrr][OTf] are crucial for its application in various fields. The following table summarizes the key physical data available for this ionic liquid.

| Property | Value | Temperature (°C) | Reference(s) |

| Melting Point | 5 °C | - | [1] |

| Density | 1.25 g/cm³ | 27 | [1] |

| Viscosity | 148 mPa·s (cP) | 25 | [1] |

| Ionic Conductivity | 1.85 mS/cm | 24 | [1] |

| Electrochemical Window | 4.2 V | - | [1] |

These properties are highly dependent on temperature and the presence of impurities, particularly water.

Temperature Dependence of Physical Properties

The physical properties of ionic liquids, including [BMPyrr][OTf], exhibit a significant dependence on temperature. Understanding these relationships is critical for process design and optimization.

Density

Viscosity

The viscosity of [BMPyrr][OTf] decreases significantly with increasing temperature. This is a common characteristic of ionic liquids and is attributed to the increased thermal energy overcoming the intermolecular forces between the ions, leading to greater fluidity. A study on the effect of temperature and pressure on the viscosity of [BMPyrr][OTf] provides valuable data in this regard[2].

Ionic Conductivity

The ionic conductivity of [BMPyrr][OTf] increases with temperature. This is directly related to the decrease in viscosity, as lower viscosity allows for greater ion mobility, which in turn facilitates charge transport. The relationship between viscosity and conductivity can often be described by the Walden rule. A study on a polymer electrolyte doped with [BMPyrr][OTf] showed that increasing the concentration of the ionic liquid, which is related to charge carrier density, and the amorphous nature of the polymer matrix enhances ionic conductivity[3].

Solubility

The solubility of [BMPyrr][OTf] is a key parameter for its use as a solvent or in formulations. A technical data sheet from a supplier provides some miscibility data[1].

-

Miscible with: Water, Acetone, Acetonitrile, Isopropanol

-

Not miscible with: Toluene, Hexane

A study on the interactions between water and [BMPyrr][OTf] highlights its hydrophilic nature, in contrast to other pyrrolidinium-based ionic liquids with hydrophobic anions[4]. DMSO is also a strong organic solvent that is miscible with a wide array of organic materials and many inorganic salts[5].

Thermal Stability

Ionic liquids are known for their high thermal stability, which is a significant advantage over many conventional organic solvents. The thermal stability of [BMPyrr][OTf] is a critical factor for its application in high-temperature processes. Thermogravimetric Analysis (TGA) is the standard technique used to evaluate the thermal stability of ionic liquids[6][7].

The decomposition temperature of an ionic liquid is influenced by the nature of both the cation and the anion. The trifluoromethanesulfonate anion generally imparts good thermal stability.

Experimental Protocols

The accurate determination of the physical properties of [BMPyrr][OTf] relies on precise and well-defined experimental protocols. The following sections outline the standard methodologies for measuring key physical properties.

Density Measurement

Principle: The density of liquids is most accurately measured using a vibrating tube densitometer. The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the sample.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the vibrating tube densitometer with two standards of known density, typically dry air and ultrapure, degassed water. This establishes the instrument constants.

-

Sample Preparation: Ensure the [BMPyrr][OTf] sample is free of water and dissolved gases, as these can significantly affect density. Drying under high vacuum and degassing via ultrasonication are common procedures.

-

Sample Injection: Carefully inject the sample into the oscillating U-tube, ensuring no air bubbles are present.

-

Temperature Equilibration: Allow the sample to reach thermal equilibrium at the desired measurement temperature. Precise temperature control is crucial.

-

Measurement: Record the oscillation period of the U-tube.

-

Calculation: The instrument's software calculates the density based on the measured period and the calibration constants.

-

Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., acetone, isopropanol) and dry it completely before the next measurement.

Causality: The choice of a vibrating tube densitometer is due to its high accuracy and precision, and the small sample volume required. Calibration with air and water provides a robust two-point calibration spanning a wide density range. Degassing is critical as dissolved gases will lower the measured density.

Viscosity Measurement

Principle: The viscosity of [BMPyrr][OTf] can be determined using a rotational rheometer or a falling-ball viscometer. A rotational rheometer measures the torque required to rotate a spindle at a certain angular velocity while it is immersed in the fluid.

Step-by-Step Protocol:

-

Instrument Setup and Calibration: Use a calibrated rotational rheometer with a suitable geometry (e.g., cone and plate, parallel plates).

-

Sample Loading: Place a small, known volume of the [BMPyrr][OTf] sample onto the lower plate of the rheometer.

-

Geometry Gap: Lower the upper geometry to the correct measurement gap. Ensure the sample fills the gap completely without overflowing.

-

Temperature Control: Set the desired temperature and allow the sample to equilibrate.

-

Measurement: Perform a shear rate sweep, measuring the shear stress at various shear rates.

-

Data Analysis: Plot shear stress versus shear rate. For a Newtonian fluid, this will be a straight line through the origin, and the viscosity is the slope of this line.

-

Cleaning: Thoroughly clean the rheometer geometries and plates with appropriate solvents.

Causality: A rotational rheometer is chosen for its ability to measure viscosity over a wide range of shear rates and temperatures, and to determine if the fluid is Newtonian or non-Newtonian[8][9][10]. The choice of geometry depends on the sample's viscosity.

Ionic Conductivity Measurement

Principle: The ionic conductivity of [BMPyrr][OTf] is determined by measuring its electrical resistance using a conductivity cell and a conductivity meter. The conductivity is the reciprocal of the resistivity. Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for this measurement.

Step-by-Step Protocol:

-

Cell Constant Determination: Calibrate the conductivity cell by measuring the resistance of standard potassium chloride (KCl) solutions of known conductivity. This allows for the calculation of the cell constant (L/A, where L is the distance between the electrodes and A is their area).

-

Sample Preparation: Use dry [BMPyrr][OTf] to avoid interference from water.

-

Measurement: Immerse the conductivity probe into the sample, ensuring the electrodes are fully covered. Allow the sample to reach the desired temperature.

-

Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC voltage over a wide frequency range and measure the resulting current to determine the impedance.

-

Data Analysis: Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance). The bulk resistance of the ionic liquid is determined from the high-frequency intercept of the semicircle with the real axis[11][12].

-

Calculation: Calculate the ionic conductivity using the formula: σ = (1/R) * (L/A).

Causality: EIS is a preferred method as it can separate the bulk resistance of the electrolyte from other contributions, such as electrode polarization, leading to a more accurate determination of the ionic conductivity[13][14][15].

Thermal Stability Assessment

Principle: Thermogravimetric Analysis (TGA) is used to determine the thermal stability of [BMPyrr][OTf]. The instrument measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Step-by-Step Protocol:

-

Instrument Setup: Use a calibrated TGA instrument.

-

Sample Preparation: Place a small, accurately weighed amount of [BMPyrr][OTf] (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).

-

Experimental Conditions: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: The onset of decomposition is typically determined as the temperature at which a significant mass loss begins. The temperature at which 5% or 10% mass loss occurs is also often reported.

Causality: TGA provides a direct measure of the sample's thermal stability by identifying the temperature at which it begins to decompose[16][17][18]. The use of an inert atmosphere is crucial to study the intrinsic thermal stability without the influence of oxidation.

Conclusion

N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate is a versatile ionic liquid with a favorable combination of physical properties. Its low melting point, moderate viscosity, good ionic conductivity, and wide electrochemical window make it a promising candidate for a variety of applications, particularly in the field of electrochemistry. A thorough understanding of its physical properties, and their dependence on temperature, is essential for its successful implementation in research and industrial processes. The standardized experimental protocols outlined in this guide provide a framework for the accurate and reproducible characterization of this and other ionic liquids.

References

-

TA Instruments. (n.d.). Discovery Hybrid Rheometers. Retrieved from [Link]

- Lodge, T. P., & Frisina, M. (2015). Interactions between water and 1-butyl-1-methylpyrrolidinium ionic liquids. The Journal of Physical Chemistry B, 119(32), 10343–10351.

-

Mettler-Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

- Earle, M. J., & Seddon, K. R. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Green Chemistry, 15(11), 3047–3057.

- Pensado, A. S., Comuñas, M. J. P., Gaciño, F. M., Fernández, J., & Lugo, L. (2015). On the viscosity of two 1-butyl-1-methylpyrrolidinium ionic liquids: effect of the temperature and pressure. RSC Advances, 5(17), 12768–12778.

- Singh, P. K., Kumar, A., & Hashmi, S. A. (2024). Ionic liquid (1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate) doped polyethylene polymer electrolyte for energy devices.

- Cao, Y., & Mu, T. (2014). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Industrial & Engineering Chemistry Research, 53(45), 17659-17670.

- Maton, C., De Vos, N., & Stevens, C. V. (2013). Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools. Chemical Society Reviews, 42(14), 5963–5977.

-

Ndruru, S. T. C. L. (2014, April 2). How can we measure Ionic Conductivity using Impedance Spectra? ResearchGate. Retrieved from [Link]

- Hayamizu, K., Tsuzuki, S., Seki, S., & Umebayashi, Y. (2010). Studies on the translational and rotational motions of ionic liquids composed of N-methyl-N-propyl-pyrrolidinium “P 13 … cation and bis”trifluoromethanesulfonyl…amide and bis”fluorosulfonyl…amide anions and their binary systems including lithium salts. The Journal of Chemical Physics, 133(19), 194506.

-

Chemistry For Everyone. (2025, February 11). How To Calculate Ionic Conductivity From Impedance Spectroscopy? [Video]. YouTube. [Link]

- Neale, A. R., Schütter, C., Wilde, P., Goodrich, P., Hardacre, C., Passerini, S., & Balducci, A. (2017). Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications.

- Harris, K. R., Woolf, L. A., & Kanakubo, M. (2011). Transport Properties of N-Butyl-N-methylpyrrolidinium Bis(trifluoromethylsulfonyl)amide.

- Lasia, A. (2021). Electrochemical Impedance Spectroscopy—A Tutorial. ACS Measurement Science Au, 1(2), 74–101.

-

Scribd. (n.d.). Density Measurement by Vibrating Tube. Retrieved from [Link]

-

Bar-On, I. (n.d.). Electrochemical Impedance Spectroscopy—A Tutorial. National Institutes of Health. Retrieved from [Link]

- Pajkossy, T., & Kolb, D. M. (2018). The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy. Faraday Discussions, 210, 9–25.

- Gómez, E., Calvo, E., Otero, I., & Navia, P. (2019). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Molecules, 24(18), 3333.

- Schlaich, D., & Kulic, I. M. (2015).

- Khan, I., & Hashmi, S. A. (2017). Rheology of Pure Ionic Liquids and Their Complex Fluids: A Review. ACS Sustainable Chemistry & Engineering, 5(12), 11096–11116.

-

TA Instruments. (2021, December 20). How to Load Low Viscosity Liquid Samples on a Rotational Rheometer [Video]. YouTube. [Link]

-

Naylor, D. (2020, May 5). Rotational Viscometer: Measurement of Dynamic Viscosity (Newtonian and Non-Newtonian Fluids) [Video]. YouTube. [Link]

-

KRÜSS GmbH. (2023, September 21). Density Meter DS7000 series – How it works [Video]. YouTube. [Link]

- Gacino, F. M., Comuñas, M. J. P., Paredes, X., Fernández, J., & Lugo, L. (2015). On the viscosity of two 1-butyl-1-methylpyrrolidinium ionic liquids: Effect of the temperature and pressure. Physical Chemistry Chemical Physics, 17(23), 15266–15277.

-

TrueDyne Sensors AG. (n.d.). Density measurement basics – part 2. Retrieved from [Link]

- Domínguez, I., González, B., & Domínguez, Á. (2016). Effect of this compound on Water Activity of Ternary Aqueous Ionic Liquid Solutions Containing [BMIm]Br, [BMIm]Cl, [HMIm]Br, and [HMIm]Cl, at 298.15 K.

- Wang, Z., Zhang, H., & Liu, Z. (2024). Development and Experimental Study of an Experimental Setup for On-Line Vibrating Tube Liquid Densitometer. Sensors, 24(9), 2819.

- Singh, A., Kumar, A., & Kumar, R. (2024). Effect of Additive (1-Butyl-1-methyl Pyrrolidinium Tetrafluoroborate) on Volumetric, Acoustic and Conductance Properties of Binary Aqueous Solutions of Benzylamine at T = (288.15, 298.15, 308.15, 318.15) K. Asian Journal of Chemistry, 36(8), 2135-2144.

- Li, D., Zhang, H., & Liu, Z. (2024). Development and Experimental Study of an Experimental Setup for On-Line Vibrating Tube Liquid Densitometer. Preprints.org.

- Domanska, U., & Marciniak, A. (2009). Physicochemical properties of two 1-alkyl-1-methylpyrrolidinium bis[(trifluoromethyl)sulfonyl]imide ionic liquids and of binary mixtures of 1-butyl-1-methylpyrrolidinium bis[(trifluoromethyl)sulfonyl]imide with methanol or acetonitrile. The Journal of Chemical Thermodynamics, 41(10), 1144–1151.

- Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)

- IoLiTec-Ionic Liquids Technologies GmbH. (2022, February 7).

- Ho, C. Y., Powell, R. W., & Liley, P. E. (1974). Thermal Conductivity of the Elements: A Comprehensive Review. American Chemical Society.

Sources

- 1. iolitec.de:7081 [iolitec.de:7081]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. ippt.pan.pl [ippt.pan.pl]

- 4. researchgate.net [researchgate.net]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Practical Approach to Measuring Intrinsic Viscosity on a Rotational Rheometer - TA Instruments [tainstruments.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Electrochemical Impedance Spectroscopy—A Tutorial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP02074D [pubs.rsc.org]

- 16. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. ajer.org [ajer.org]

1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate CAS number 367522-96-1

An In-Depth Technical Guide to 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate

Abstract

This compound, identified by CAS number 367522-96-1 and commonly abbreviated as [BMPyrr][OTf], is a prominent member of the pyrrolidinium-based ionic liquids (ILs). Possessing a unique combination of properties including high thermal stability, low volatility, a wide electrochemical window, and versatile solvent characteristics, it has emerged as a critical enabling material in diverse fields of scientific research and development.[1] This guide provides a comprehensive technical overview for researchers, chemists, and material scientists, detailing its synthesis, physicochemical properties, key applications, and essential safety protocols. The narrative is grounded in established scientific principles, offering expert insights into the practical application of this versatile ionic liquid.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a two-step process involving quaternization followed by anion metathesis. This approach ensures high purity and yield, which is critical for demanding applications like electrochemistry where impurities can significantly degrade performance.

Step 1: Quaternization to Form the Halide Precursor

The initial step involves the synthesis of the 1-butyl-1-methylpyrrolidinium cation paired with a halide anion, typically bromide. This is a standard SN2 reaction where the nitrogen atom of N-methylpyrrolidine acts as a nucleophile, attacking the electrophilic primary carbon of an n-butyl halide.

-

Rationale: N-methylpyrrolidine provides the core cyclic amine structure, while 1-bromobutane is an effective and readily available source for the butyl chain. Acetonitrile is often chosen as the solvent due to its polarity, which stabilizes the charged transition state, and its suitable boiling point for reflux conditions.[2]

Experimental Protocol:

-

Under an inert atmosphere (e.g., Argon or Nitrogen), charge a round-bottom flask with N-methylpyrrolidine (1.0 eq) and acetonitrile.

-

Cool the stirred solution in an ice-water bath to manage the exothermic nature of the reaction.

-

Add 1-bromobutane (1.0 eq) dropwise to the solution.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Maintain vigorous stirring overnight to drive the reaction to completion.

-

Remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator, yielding the crude 1-butyl-1-methylpyrrolidinium bromide ([BMPyrr]Br) salt, often as a yellowish solid.[2]

-

Wash the solid product with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

Dry the purified white solid under vacuum. Characterization via 1H NMR is recommended to confirm the structure.[2]

Step 2: Anion Metathesis

The second step is an anion exchange (metathesis) reaction where the bromide anion of the precursor is replaced by the desired trifluoromethanesulfonate (triflate) anion.

-

Rationale: This exchange is typically performed by reacting the bromide salt with a triflate salt whose cation forms an insoluble bromide salt in the chosen solvent system, thereby driving the equilibrium towards the desired product. A common method involves reacting the pyrrolidinium bromide with a metal triflate like potassium or lithium trifluoromethanesulfonate.[3] A biphasic system (e.g., dichloromethane and water) can also be effective when using a water-soluble triflate salt like lithium triflate, as the resulting ionic liquid is often hydrophobic and preferentially partitions into the organic layer.[2]

Experimental Protocol:

-

Dissolve the synthesized [BMPyrr]Br (1.0 eq) in a suitable solvent such as acetone or dichloromethane.[2][3]

-

In a separate vessel, dissolve a slight molar excess of a triflate salt, such as potassium trifluoromethanesulfonate (e.g., 1.05 eq), in the same solvent if possible.[3]

-

Combine the two solutions and stir vigorously at room temperature for 24 hours.[3]

-

A precipitate of the inorganic bromide salt (e.g., KBr) will form. Remove this solid by filtration.

-

Remove the solvent from the filtrate via rotary evaporation to yield the crude this compound.

Purification Workflow

For high-purity applications, especially in electrochemistry, rigorous purification is mandatory.

-

Water Wash: The crude IL can be washed multiple times with deionized water to remove residual inorganic salts.

-

Solvent Extraction: If necessary, further purification can be achieved by dissolving the IL in a solvent like dichloromethane and washing again with water. The organic layer containing the purified IL is then separated.

-

Drying: This is a critical step. The IL must be dried under high vacuum at an elevated temperature (e.g., >80 °C) for at least 48 hours to remove residual water and organic solvents.[2]

-

Quality Control: The final water content should be verified using Karl Fischer Coulometric titration, with levels typically required to be below 10 ppm for electrochemical applications.[2] Purity can be further assessed by electrophoresis or NMR.

Physicochemical Properties

The utility of [BMPyrr][OTf] is defined by its distinct physical and chemical characteristics. It is a room-temperature ionic liquid, appearing as a colorless to slightly yellow liquid.[1] Its properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 367522-96-1 | [1] |

| Molecular Formula | C₁₀H₂₀F₃NO₃S | [1] |

| Molecular Weight | 291.33 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Melting Point | 3 - 4 °C | [1] |

| Density | 1.25 - 1.26 g/cm³ (at 20-25 °C) | [1] |

| Refractive Index (n20D) | 1.43 | [1] |

| pH | ~6 (in H₂O at 25 °C) | |

| Purity | ≥95% to ≥98% (typical commercial grades) | [1] |

| Water Content | ≤0.3% to ≤1.0% (as supplied) |

Core Applications

The molecular structure of [BMPyrr][OTf]—a bulky, asymmetric organic cation and a weakly coordinating anion—prevents efficient crystal lattice packing, resulting in a low melting point and a liquid state over a wide temperature range. This fundamental characteristic underpins its broad applicability.

Electrolytes for Energy Storage

A primary application of [BMPyrr][OTf] is as an electrolyte component in electrochemical devices such as lithium-ion batteries and supercapacitors.[1][3]

-

Causality: Its utility stems from several key features:

-

High Ionic Conductivity: Being composed entirely of ions, it provides a medium for efficient charge transport.[4]

-

Wide Electrochemical Window: The cation and anion are electrochemically stable over a wide voltage range, allowing for use with high-voltage electrode materials without decomposition.[4][5] This is crucial for developing high-energy-density devices.[2]

-

Thermal Stability: Unlike conventional organic carbonate-based electrolytes, [BMPyrr][OTf] has very low volatility and high thermal stability, significantly improving the safety of energy storage devices by reducing the risk of fire.[1][4]

-

Non-flammability: The inherent non-flammability of ionic liquids is a major safety advantage.[4]

-

When doped into polymer electrolytes, [BMPyrr][OTf] can enhance ionic conductivity, increase thermal stability, and improve overall device performance in dye-sensitized solar cells (DSSCs) and electric double-layer capacitors (EDLCs).[4]

Green Solvents in Organic Synthesis

[BMPyrr][OTf] serves as an environmentally benign alternative to volatile organic compounds (VOCs) in a variety of chemical reactions.[1]

-

Causality: Its negligible vapor pressure prevents its release into the atmosphere, reducing air pollution and workplace exposure. Its high thermal stability allows for reactions to be conducted at elevated temperatures without solvent loss or degradation.[1] Furthermore, its ability to dissolve a wide range of organic and inorganic compounds makes it a versatile reaction medium.[1]

Specific Catalytic Applications:

-

Rhodium-catalyzed Hydroformylation: Used as a solvent to improve reaction rates and regioselectivity.

-

Asymmetric Aldol Condensation: Provides a medium for efficient and stereoselective reactions.

-

Desulfurization of Fuels: Can be used in extraction processes to remove sulfur compounds from fuels.

-

Nucleophilic Aromatic Substitution: Acts as a designer solvent to facilitate these reactions.

Advanced Separation and Extraction

The unique solvent properties of [BMPyrr][OTf] make it suitable for challenging separation processes, such as liquid-liquid extraction of valuable compounds in the pharmaceutical and chemical industries.[1] Its tunability allows for the design of specific extraction systems based on solute polarity and charge.

Safety, Handling, and Disposal

While significantly safer than many volatile organic solvents, this compound is still a chemical that requires careful handling.

Hazard Profile:

-

Eye Irritation: Causes serious eye irritation (H319).[6]

-

Toxicological Data: The chemical, physical, and toxicological properties have not been thoroughly investigated. It should be handled with the care afforded to any new or uncharacterized substance.[6]

Recommended Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles (approved under standards like EN 166 or NIOSH), nitrile gloves, and a lab coat.[6]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling any potential vapors or mists.[7]

-

Storage: Store in a cool, dry place in a tightly sealed container.[6][7] It is classified as a combustible liquid (Storage Class 10).

-

Spills: In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal. Avoid discharge into drains.[8]

First Aid Measures:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

-

Skin Contact: Wash off with soap and plenty of water.[6]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[6]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[6]

Disposal:

-

Dispose of the material and its container through a licensed disposal company. Do not dispose of as unused product down the drain.[6] This substance is not considered to be persistent, bioaccumulative, or toxic (PBT).[6]

Conclusion

This compound stands out as a highly versatile and functional material. Its robust thermal and electrochemical stability, coupled with its favorable solvent characteristics, has solidified its role in the development of safer, high-performance energy storage systems and greener chemical processes. For researchers and drug development professionals, [BMPyrr][OTf] offers a unique platform for innovation, from enabling challenging chemical transformations to designing next-generation electrochemical devices. As research continues, the full potential of this and other tailored ionic liquids is only beginning to be realized, promising further advancements in sustainable technology and synthetic chemistry.

References

-

Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications - ACS Publications. [Link]

-

1-Butyl-1-methylpyrrolidiniumbis(trifluormethylsulfonyl)amid - Wikipedia. [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 367522-96-1 Name: this compound - XiXisys. [Link]

-

Ionic liquid (this compound) doped polyethylene polymer electrolyte for energy devices - IPPT PAN. [Link]

-

Ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)azanide. [Link]

-

Long-term thermal stability of some 1-butyl-1-methylpyrrolidinium ionic liquids. [Link]

-

1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide - Solvionic. [Link]

-

1-Butyl-1-methylpyrrolidinium triflate | C10H20F3NO3S | CID 12195864 - PubChem. [Link]

-

Physical and electrochemical properties of ionic liquids 1-ethyl-3-methylimidazolium tetrafluoroborate, 1-butyl-3-methylimidazolium trifluoromethanesulfonate and 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide - ResearchGate. [Link]

-

Phase Equilibria, Thermodynamic Behavior, and Transport Properties of Aqueous Solutions of [BMPYR] Trifluoromethanesulfonate and [BMPYR] Tricyanomethanide | Journal of Chemical & Engineering Data - ACS Publications. [Link]

-

A Comparison Of Physical And Electrochemical Properties Of Two Ionic Liquids Containing Different Cations : 1-Butyl-1-Methyl-Pyrrolidinium Beti and 1-Butyl-3-Methyl - | Semantic Scholar. [Link]

-

This compound - Solvionic. [Link]

-

N-methoxyethyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquid based hybrid electrolyte for lithium sulfur batteries | Request PDF - ResearchGate. [Link]

-

(PDF) Thermal phase behaviour of N-alkyl-N-methylpyrrolidinium and piperidinium bis(trifluoromethanesulfonyl)imide salts - ResearchGate. [Link]

-

Physicochemical properties of two 1-alkyl-1-methylpyrrolidinium bis[(trifluoromethyl)sulfonyl]imide ionic liquids and of binary mixtures of 1-butyl-1-methylpyrrolidinium bis[(trifluoromethyl)sulfonyl]imide with methanol or acetonitrile - ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 367522-96-1 [chemicalbook.com]

- 4. ippt.pan.pl [ippt.pan.pl]

- 5. merckmillipore.com [merckmillipore.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 367522-96-1 Name: this compound [xixisys.com]

- 8. iolitec.de [iolitec.de]

A Comprehensive Safety & Handling Guide for 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPyr]OTf)

Prepared by: Gemini, Senior Application Scientist

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate. It is intended for researchers, scientists, and drug development professionals who utilize this ionic liquid in their work. Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes critical safety data with practical, field-proven insights to ensure a secure laboratory environment.

Introduction: Understanding the Compound

This compound, often abbreviated as [BMPyr]OTf, is an ionic liquid recognized for its unique properties, including excellent thermal stability and low volatility.[1] These characteristics make it a valuable solvent and electrolyte in diverse applications, from enhancing the performance of lithium-ion batteries to serving as a green solvent in organic synthesis and facilitating nucleophilic aromatic substitution reactions.[1][2][3] As its use in research and development expands, a comprehensive understanding of its safety profile is paramount for all personnel.

Chemical Identity and Physicochemical Profile

A foundational aspect of safe handling is a clear understanding of the substance's identity and physical properties. This data informs storage conditions, handling techniques, and appropriate emergency responses.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][4] |

| Synonyms | [BMPyr]OTf, 1-Butyl-1-methylpyrrolidinium triflate | [1][2][5] |

| CAS Number | 367522-96-1 | [1][2][4] |

| Molecular Formula | C₁₀H₂₀F₃NO₃S | [1][2] |

| Molecular Weight | 291.33 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Form | Liquid | [2] |

| Density | 1.26 g/mL | [1] |

| Melting Point | 4 °C | [1] |

| Storage Class | 10 (Combustible liquids) | [2] |

The Core Hazard Profile: A Deep Dive into Ocular Safety

According to the Globally Harmonized System (GHS), this compound is classified with a primary, significant hazard:

This classification is the central pillar of its risk profile. The signal word associated with this substance is "Warning" .[4][6] For researchers, "serious eye irritation" is not a trivial warning; it signifies the potential for significant, potentially painful, and temporarily debilitating injury upon contact. The causality is direct: the chemical's properties can disrupt the delicate tissues of the eye, leading to inflammation, redness, and pain. Therefore, all handling protocols must be built around the non-negotiable principle of preventing any eye contact.

Risk Mitigation Framework: From Storage to Disposal

A robust safety plan is proactive, not reactive. The following protocols are designed as a self-validating system to minimize exposure risk during routine laboratory operations.

Engineering Controls & Laboratory Setup

The first line of defense is to engineer out the risk.

-

Ventilation: Always handle [BMPyr]OTf in a well-ventilated area.[7] A certified chemical fume hood is strongly recommended for all procedures involving heating or potential aerosolization.

-

Designated Workspace: Designate a specific area for working with this ionic liquid to prevent cross-contamination of other surfaces.

-

Eyewash Station: Ensure an operational and easily accessible eyewash station is within a 10-second travel distance from the handling area. This is a critical piece of infrastructure directly mandated by the H319 hazard classification.

Personal Protective Equipment (PPE) Protocol

The selection and use of PPE is the most critical barrier between the researcher and the chemical.

Caption: Logical workflow for responding to a chemical spill.

The procedure involves avoiding breathing vapors and ensuring adequate ventilation. [8]Spilled material should be contained and collected using an inert absorbent material like sand or vermiculite. [7]Place the collected waste into a suitable, closed container for disposal. [8]

Fire-Fighting Strategy

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [8][9]* Unsuitable Media: Do not use a direct water jet, as it may spread the fire.

-

Hazardous Combustion Products: A critical consideration for firefighters and emergency responders is the release of toxic gases upon combustion. These include carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen fluoride. [8]Firefighters must wear a self-contained breathing apparatus (SCBA). [8][9]

Toxicological & Ecological Data Gaps

A key aspect of scientific integrity is acknowledging the limits of current knowledge. While the acute hazard of serious eye irritation is well-documented, many sources note that the broader chemical, physical, and toxicological properties have not been thoroughly investigated. [10]There is limited data available on long-term exposure effects, carcinogenicity, and specific organ toxicity. [10][11]This lack of comprehensive data reinforces the need for a cautious approach, treating the substance with respect and adhering strictly to the risk mitigation framework outlined above. No special environmental precautions are typically required, but release into the environment should be avoided. [7][8]

Conclusion

This compound is a valuable tool for scientific advancement. Its safe use hinges on a clear-eyed understanding of its primary hazard—serious eye irritation—and the disciplined implementation of a multi-layered safety protocol. By integrating robust engineering controls, mandatory and correct use of personal protective equipment, and well-rehearsed emergency procedures, researchers can confidently leverage the benefits of this ionic liquid while maintaining the highest standards of laboratory safety.

References

- This compound MSDS - 490029 - Merck Millipore. (n.d.). Merck.

- This compound. (n.d.). Chem-Impex.

- This compound - Safety Data Sheet. (2025). ChemicalBook.

- Safety Data Sheet: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. (2023, October 11). proionic.

- This compound 95 367522-96-1. (n.d.). Sigma-Aldrich.

- Chemical Safety Data Sheet MSDS / SDS - this compound. (2025). ChemicalBook.

- Safety data sheet - 1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide 99,5%. (2024, January 29). Solvionic.

- Safety Data Sheet - 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. (2017, February 26). Iolitec.

- This compound | 367522-96-1. (2025). ChemicalBook.

- GHS SDS for CAS 367522-96-1: this compound. (n.d.). XiXisys.

- 1-Butyl-1-methylpyrrolidinium triflate. (n.d.). PubChem.

- SAFETY DATA SHEET - tert-Butyldimethylsilyl trifluoromethanesulfonate. (2010, May 17). Fisher Scientific.

- This compound. (n.d.). TCI EUROPE N.V.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-丁基-1-甲基吡咯烷三氟甲磺酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 367522-96-1 [chemicalbook.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | 367522-96-1 | TCI EUROPE N.V. [tcichemicals.com]

- 6. 1-Butyl-1-methylpyrrolidinium triflate | C10H20F3NO3S | CID 12195864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. proionic.com [proionic.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 367522-96-1 Name: this compound [xixisys.com]

- 10. iolitec.de [iolitec.de]

- 11. fishersci.com [fishersci.com]

Navigating Thermal Frontiers: An In-depth Technical Guide to the Thermal Stability of 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of the ionic liquid 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate, [BMPyr][OTf]. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core principles governing the thermal decomposition of this promising solvent. We will explore the theoretical underpinnings of its stability, present detailed, field-proven experimental protocols for its characterization, and discuss the critical factors that can influence its performance at elevated temperatures. Through a synthesis of established knowledge and practical insights, this guide aims to equip the reader with the expertise to confidently assess and utilize [BMPyr][OTf] in thermally demanding applications.

Introduction: The Promise of a Thermally Robust Ionic Liquid

This compound, often abbreviated as [BMPyr][OTf], is a room-temperature ionic liquid that has garnered significant interest across various scientific disciplines. Its unique combination of properties, including low volatility, a wide electrochemical window, and the ability to dissolve a diverse range of solutes, makes it an attractive medium for applications ranging from organic synthesis and catalysis to electrolytes in energy storage devices.[1] A critical parameter underpinning its utility, particularly in industrial and pharmaceutical processes, is its thermal stability.

The pyrrolidinium cation is known for its robust thermal characteristics, and when paired with the weakly coordinating trifluoromethanesulfonate anion, the resulting ionic liquid is anticipated to exhibit significant thermal resilience. This guide will provide a detailed exploration of this stability, moving beyond simple data reporting to offer a causal understanding of the factors at play.

The Bedrock of Stability: Cation, Anion, and Their Synergy

The thermal stability of an ionic liquid is not an intrinsic property of a single ion but rather a synergistic outcome of the cation-anion pairing.[2] In the case of [BMPyr][OTf], both components contribute significantly to its overall thermal robustness.

The 1-Butyl-1-methylpyrrolidinium ([BMPyr]⁺) Cation: The saturated, five-membered ring of the pyrrolidinium cation lacks the acidic protons found in some imidazolium-based ionic liquids, which can be a point of thermal instability. The absence of unsaturation and the presence of stable C-N and C-C single bonds contribute to its high thermal resilience. Studies on various pyrrolidinium-based ionic liquids have consistently demonstrated their superior thermal stability compared to many other classes of ionic liquids.[3]

The Trifluoromethanesulfonate ([OTf]⁻) Anion: The trifluoromethanesulfonate anion is the conjugate base of a superacid, triflic acid. This inherent stability, derived from the strong electron-withdrawing effect of the trifluoromethyl group, makes the [OTf]⁻ anion one of the most thermally stable anions used in ionic liquid synthesis. Its charge is highly delocalized, leading to weak interactions with the cation and contributing to the low melting point of the resulting salt.

The combination of a stable cation and a stable anion in [BMPyr][OTf] results in an ionic liquid with a high decomposition temperature, making it suitable for applications requiring elevated temperatures.

Quantifying Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating the thermal stability of ionic liquids. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output, a thermogram, provides crucial data on the onset of decomposition and the temperature range over which it occurs.

Key Parameters in TGA

-

Onset Temperature (T_onset): The temperature at which significant decomposition begins, typically determined by the intersection of the baseline tangent and the tangent of the decomposition curve.

-

Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is at its maximum.

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

Data Summary: Thermal Properties of [BMPyr][OTf]

| Property | Value | Source |

| Chemical Formula | C₁₀H₂₀F₃NO₃S | |

| Molecular Weight | 291.33 g/mol | |

| Appearance | Colorless to slightly yellow liquid | N/A |

| Onset Decomposition Temperature (T_onset) | 285 °C | [4] |

Note: The onset temperature can vary depending on the experimental conditions, as discussed in the following sections.

Experimental Protocol: A Self-Validating Approach to TGA

The following protocol for the thermogravimetric analysis of [BMPyr][OTf] is designed to ensure accuracy and reproducibility. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Instrumentation and Consumables

-

Thermogravimetric Analyzer: A calibrated instrument with a high-precision balance and programmable furnace.

-

Sample Pans: Platinum or ceramic pans are recommended for their inertness at high temperatures.

-

Purge Gas: High-purity nitrogen (99.999%) is essential for providing an inert atmosphere and preventing oxidative degradation.

-

[BMPyr][OTf] Sample: High-purity (≥98%) ionic liquid, free from significant water or halide impurities.

Step-by-Step Methodology

-

Instrument Preparation and Calibration:

-

Rationale: A properly calibrated instrument is fundamental to obtaining accurate and reliable data.

-

Procedure:

-

Perform routine temperature and mass calibrations according to the instrument manufacturer's guidelines.

-

Ensure the TGA furnace is clean and free of any residues from previous experiments.

-

Establish a stable baseline by running a blank experiment with an empty sample pan under the same conditions as the sample run.

-

-

-

Sample Preparation:

-

Rationale: The purity of the sample is a critical factor influencing its thermal stability. Water and halide impurities can significantly lower the decomposition temperature.

-

Procedure:

-

Dry the [BMPyr][OTf] sample under high vacuum (e.g., at 70-80 °C) for several hours to remove any residual water. The water content should be minimized, ideally to ≤0.3%.

-

Handle the dried sample in an inert atmosphere (e.g., a glovebox) to prevent reabsorption of moisture.

-

-

-

TGA Measurement:

-

Rationale: The heating rate and purge gas flow rate are critical experimental parameters that directly impact the observed decomposition temperature. A standardized heating rate of 10 °C/min is commonly used for comparative studies.[5]

-

Procedure:

-

Tare the empty sample pan.

-

Accurately weigh 5-10 mg of the dried [BMPyr][OTf] sample into the pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature well above the expected decomposition (e.g., 600 °C) at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

-

-

Data Analysis:

-

Rationale: Consistent data analysis methods are crucial for accurate determination of key thermal stability parameters.

-

Procedure:

-

Plot the percentage mass loss versus temperature to generate the TGA thermogram.

-

Determine the onset temperature of decomposition (T_onset) using the tangent method.

-

Plot the first derivative of the TGA curve (DTG curve) to identify the peak decomposition temperature(s).

-

-

Experimental Workflow Diagram

Factors Influencing Thermal Stability: A Deeper Dive

The thermal stability of [BMPyr][OTf] is not a fixed value but is influenced by a number of factors. A thorough understanding of these is crucial for its effective application.

The Critical Role of Purity

-

Water Content: The presence of water can initiate hydrolysis, particularly at elevated temperatures, leading to a lower observed decomposition temperature.

-

Halide Impurities: Residual halides (e.g., chloride, bromide) from the synthesis process are often less thermally stable than the trifluoromethanesulfonate anion and can act as catalysts for decomposition, significantly reducing the overall thermal stability of the ionic liquid.

The Impact of the Gaseous Atmosphere

-

Inert vs. Oxidative Atmosphere: TGA is typically performed under an inert atmosphere (e.g., nitrogen or argon) to study the intrinsic thermal stability of the material. In the presence of an oxidative atmosphere (e.g., air or oxygen), the decomposition temperature can be significantly lower due to the initiation of oxidative degradation pathways.[2]

The Influence of Experimental Parameters

-

Heating Rate: A higher heating rate can lead to a shift of the TGA curve to higher temperatures, resulting in an overestimation of the thermal stability. This is a kinetic effect, as a slower heating rate allows more time for the decomposition reactions to occur at lower temperatures.

Unraveling the Decomposition: Mechanisms and Products

While a detailed analysis of the specific decomposition products of [BMPyr][OTf] using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is not extensively reported in the literature, the likely decomposition pathways can be inferred from studies on similar pyrrolidinium-based ionic liquids.

Plausible Decomposition Pathways

The thermal decomposition of N-alkyl-N-methylpyrrolidinium salts is generally believed to proceed through two primary mechanisms:

-

Bimolecular Nucleophilic Substitution (Sₙ2): In this pathway, the trifluoromethanesulfonate anion acts as a nucleophile, attacking one of the alkyl groups (either the butyl or methyl group) on the nitrogen atom of the pyrrolidinium cation. This results in the formation of a neutral pyrrolidine derivative and an alkyl trifluoromethanesulfonate.[6]

-

Elimination (E2): This pathway involves the abstraction of a proton from the butyl group by the anion, leading to the formation of 1-butene, a neutral N-methylpyrrolidine, and triflic acid.[6]

The relative prominence of these pathways is influenced by the nature of the anion and the structure of the cation.

Predicted Decomposition Products

Based on the Sₙ2 and E2 mechanisms, the following are the likely primary volatile decomposition products of [BMPyr][OTf]:

-

1-Butene

-

N-methylpyrrolidine

-

Butyl trifluoromethanesulfonate

-

Methyl trifluoromethanesulfonate

-

Triflic acid

Further fragmentation and secondary reactions at higher temperatures can lead to a more complex mixture of smaller volatile compounds.

Logical Relationship of Decomposition

Sources

[BMPyrr][OTf] electrochemical window

An In-Depth Technical Guide to the Electrochemical Window of N-Butyl-N-methylpyrrolidinium Trifluoromethanesulfonate ([BMPyrr][OTf])

Preamble: Beyond a Potential Range

For researchers and professionals in electrochemistry and drug development, an ionic liquid (IL) is more than a mere solvent; it is a meticulously designed environment. Among the myriad of available ILs, N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate, abbreviated as [BMPyrr][OTf], offers a compelling combination of thermal and chemical stability. The cornerstone of its utility in any electrochemical application—be it in advanced battery systems, supercapacitors, or electro-organic synthesis—is its electrochemical window (EW). This guide moves beyond a simple statement of this window's voltage range. It aims to provide a foundational understanding of what defines, limits, and influences this critical parameter, empowering researchers to not only utilize [BMPyrr][OTf] effectively but also to troubleshoot and rationalize the electrochemical phenomena they observe.

Section 1: The Theoretical Framework of Electrochemical Stability

The electrochemical window is the potential range between which the ionic liquid itself does not undergo reduction or oxidation.[1][2] It is fundamentally dictated by the molecular orbital energies of its constituent ions.[3][4]

-

The Cathodic Limit (Reductive Stability): This is the potential at which the cation, in this case, N-butyl-N-methylpyrrolidinium ([BMPyrr]⁺), is reduced. This limit is governed by the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the cation. A lower LUMO energy implies the cation is more easily reduced, leading to a less negative cathodic limit. Pyrrolidinium-based cations are known for their high reductive stability compared to, for instance, imidazolium cations, which have an acidic proton that can be a site for reduction.[3][5]

-

The Anodic Limit (Oxidative Stability): This is the potential at which the anion, trifluoromethanesulfonate ([OTf]⁻), is oxidized. This limit is determined by the energy of the Highest Occupied Molecular Orbital (HOMO) of the anion.[3][4] A higher HOMO energy means the anion is more easily oxidized, resulting in a lower anodic limit. The triflate anion is exceptionally stable against oxidation.[6] This stability arises from significant resonance delocalization of the negative charge across the three oxygen atoms, further enhanced by the strong electron-withdrawing effect of the trifluoromethyl (−CF₃) group.[6]

The interplay between these two limits defines the operational voltage range of the electrolyte.

Caption: The fundamental relationship between the ionic components and the electrochemical window.

Section 2: Core Influences on the Measured Electrochemical Window

While the intrinsic nature of the [BMPyrr]⁺ cation and [OTf]⁻ anion sets a theoretical maximum for the EW, the practically measured value is highly sensitive to a range of extrinsic factors. Understanding these is crucial for obtaining reproducible and meaningful data.

-

Purity (Water and Oxygen): This is the most critical external factor. Water, even in trace amounts, has a much smaller electrochemical window (thermodynamically 1.23 V) than the ionic liquid and will decompose first, leading to a significant underestimation of the IL's true stability.[7][8] Similarly, dissolved oxygen can be reduced, interfering with the determination of the cathodic limit.[9][10] This is why rigorous drying of the IL under high vacuum and purging the electrochemical cell with an inert gas (Argon or Nitrogen) are not optional—they are essential for accuracy.[1][10]

-

Working Electrode Material: The electrochemical window is not an absolute value; it is dependent on the electrode material used for the measurement.[9] Different materials exhibit different overpotentials for the oxidation and reduction reactions of the ions. Glassy carbon (GC) and platinum (Pt) are common choices, but they can yield different EW values for the same IL. Therefore, it is imperative to always report the working electrode material alongside any EW value.

-

Current Density Cut-off: The "limit" of the window is defined as the potential at which a significant increase in current is observed.[1] However, the definition of "significant" is arbitrary and varies widely in the literature, with cut-off current densities often set anywhere from 0.1 to 1.0 mA/cm².[5] This arbitrary nature can lead to discrepancies of several hundred millivolts for the same IL, making cross-study comparisons difficult without a consistent standard.

-

Temperature: Temperature influences ion mobility, reaction kinetics, and the stability of the IL itself. Studies have shown that increasing temperature can have varied effects on the electrochemical stability of different ionic liquids.[5][11] For applications intended for non-ambient temperatures, it is vital to characterize the EW under those specific conditions.

Section 3: Quantitative Data Summary

For comparative purposes, the properties of [BMPyrr][OTf] are presented alongside the widely studied and structurally similar IL, N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMPyrr][TFSI]).

| Property | [BMPyrr][OTf] | [BMPyrr][TFSI] |

| Sum Formula | C₁₀H₂₀F₃NO₃S | C₁₁H₂₀F₆N₂O₄S₂ |

| Molecular Weight | 291.33 g/mol | 422.41 g/mol |

| Melting Point | 5 °C | -18 °C |

| Density | 1.25 g/cm³ (at 27 °C) | 1.40 g/cm³ (at 23 °C) |

| Viscosity | 148 cP (at 25 °C) | 94.4 cP (at 20 °C) |

| Conductivity | 1.85 mS/cm (at 24 °C) | 2.12 mS/cm (at 20 °C) |

| Electrochemical Window (EW) | 4.2 V | 5.3 V |

| Data sourced from IoLiTec GmbH.[12][13][14] |

The wider electrochemical window of the [TFSI]⁻ analogue is expected, as the [TFSI]⁻ anion is generally considered to have one of the highest oxidative stabilities among common anions.[15][16]

Section 4: Experimental Protocol for Determining the Electrochemical Window

This protocol describes the determination of the EW for [BMPyrr][OTf] using cyclic voltammetry (CV), a standard and reliable technique.[1][7]

4.1. Materials and Equipment

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (airtight)

-

Working Electrode (WE): Glassy Carbon (GC) macro-electrode (e.g., 3 mm diameter)

-

Counter Electrode (CE): Platinum wire or mesh

-

Reference Electrode (RE): Ag/Ag⁺ non-aqueous reference electrode (e.g., 10 mM AgNO₃ in a background electrolyte) or a silver wire pseudo-reference.[1]

-

N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate ([BMPyrr][OTf]), high purity (>98%)

-

High-purity inert gas (Argon or Nitrogen) with an oxygen and moisture trap

-

Polishing materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads

-

Vacuum oven or Schlenk line for drying

4.2. Pre-Measurement Preparations (The Self-Validating System)

-

IL Purification (Trustworthiness Pillar): Place the required amount of [BMPyrr][OTf] in a flask. Dry the IL under high vacuum (e.g., <1 mbar) at an elevated temperature (e.g., 80-100 °C) for at least 24-48 hours.[10] This step is critical to remove residual water, which is a primary source of error.[8] For ultimate validation, the water content can be quantified before and after drying using Karl Fischer titration.

-